molecular formula C8H12ClN3O2 B13085379 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13085379
M. Wt: 217.65 g/mol
InChI Key: ZKKZTRQGDIZNBS-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a functionalized pyrazole derivative designed for advanced pharmaceutical research and drug discovery. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . This compound is strategically substituted with both amino and chloro groups, allowing it to serve as a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems common in many active pharmaceutical ingredients . Its structure makes it particularly valuable for constructing potential kinase inhibitors, anti-inflammatory agents, and anticancer compounds . Pyrazole derivatives have demonstrated significant pharmacological relevance across multiple therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory activities . The presence of the carboxylic acid functional group enhances the molecule's applicability in designing prodrugs or in metal-catalyzed coupling reactions for creating diverse chemical libraries. This reagent is intended for use in exploratory research, including structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutic agents . It is supplied strictly for laboratory research purposes.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-8(2,7(13)14)4-12-3-5(9)6(10)11-12/h3H,4H2,1-2H3,(H2,10,11)(H,13,14)

InChI Key

ZKKZTRQGDIZNBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=C(C(=N1)N)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of appropriate pyrazole derivatives with suitable reagents. One common method involves the chlorination of a pyrazole precursor followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight Pyrazole Substituents Propanoic Acid Modifications
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid (Target) Not Provided C₉H₁₃ClN₃O₂* ~218.67* 3-amino, 4-chloro 2,2-dimethyl
3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid 1509710-66-0 C₁₀H₁₇N₃O₂ 211.26 4-amino, 3,5-dimethyl 2,2-dimethyl
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid 1340262-31-8 C₈H₁₂ClN₃O₂ 217.65 4-chloro, 3-methyl 2-methyl, 2-amino
3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride 2241140-77-0 C₁₂H₁₆ClNO₂ 265.72 Phenyl ring (no pyrazole) 2,2-dimethyl, 4-aminomethylphenyl

*Calculated based on molecular formula.

Key Observations:

Pyrazole Ring Modifications: The target compound’s 3-amino-4-chloro substitution contrasts with the 4-amino-3,5-dimethyl pattern in , which introduces steric bulk but lacks the electron-withdrawing chlorine. This difference may alter hydrogen-bonding capacity and lipophilicity.

Propanoic Acid Chain: The 2,2-dimethyl group in the target compound and provides steric hindrance, which could influence binding to enzymatic active sites. In contrast, features a 2-amino-2-methyl modification, introducing an additional hydrogen-bond donor.

Biological Activity

The compound 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is C10_{10}H13_{13}ClN4_{4}O2_{2}. The presence of the pyrazole ring and the amino group contributes to its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related pyrazole compounds demonstrated moderate to high growth inhibitory activities against L1210 leukemia cells and other human leukemic myeloblasts . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

2. Anti-inflammatory Effects

Pyrazole derivatives, including those similar to 3-(3-amino-4-chloro-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid, have been investigated for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Some studies indicate that these compounds can inhibit bacterial growth by disrupting cellular functions or inhibiting specific metabolic pathways . This property could be beneficial in developing new antibiotics or treatments for resistant bacterial strains.

Case Studies

StudyFindings
Synthesis and Biological Activities of N4-substituted Pyrazolo Compounds (PubMed)Several synthesized pyrazolo compounds showed significant cytotoxicity against cancer cell lines.Supports the potential use of pyrazole derivatives in cancer therapy.
Recent Biological Activities of Pyrazole Compounds (PubMed)Review highlighted the broad spectrum of biological activities exhibited by pyrazoles, including anti-inflammatory and antimicrobial effects.Reinforces the versatility of pyrazole compounds in pharmacology.
FDA Approved Pyrazole Drugs (MDPI)Discusses various FDA-approved drugs containing pyrazole moieties that are effective in treating inflammatory conditions.Indicates the clinical relevance and therapeutic potential of pyrazole derivatives.

Research Findings

A variety of studies have explored the biological activity of related compounds:

  • Cytotoxicity Studies : Research indicates that derivatives with similar structural features can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .
  • Mechanistic Insights : Some studies have focused on the interaction between pyrazole derivatives and specific targets such as COX enzymes or kinases involved in cancer progression .

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